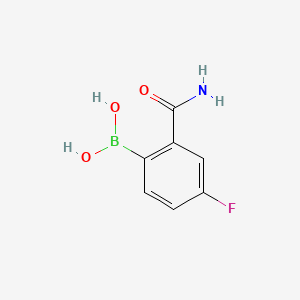

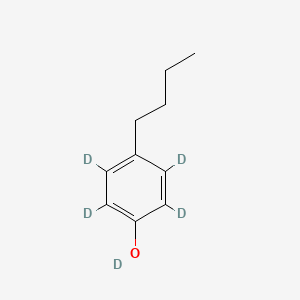

1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene” is a chemical compound with the molecular formula C10H14O . It’s not intended for human or veterinary use and is typically used for research purposes.

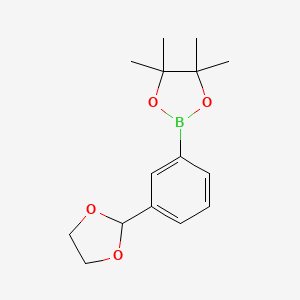

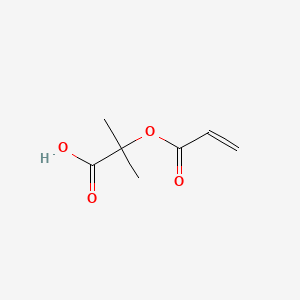

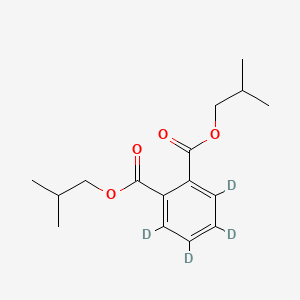

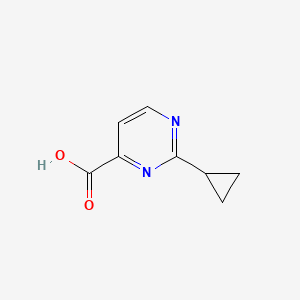

Molecular Structure Analysis

The molecular structure of “1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene” is represented by the formula C10H14O . For a more detailed structural analysis, you may need to refer to spectroscopic data or computational chemistry resources.Physical And Chemical Properties Analysis

The molecular weight of “1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene” is 155.25 g/mol. For more detailed physical and chemical properties, you may need to refer to material safety data sheets or similar resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Coordination Polymers

1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene, as part of substituted benzene derivatives, plays a crucial role in the synthesis of various chemical compounds, including tetrafluoroterephthalic acid. This acid serves as a versatile linking ligand for constructing new coordination polymers and metal-organic frameworks (MOFs), which are pivotal in catalysis, gas storage, and separation technologies. The high yields and straightforward synthesis of such ligands underscore their importance in material science and chemistry (Orthaber et al., 2010).

Catalysis and Molecular Complexes

Deuterated benzene derivatives, including 1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene, are instrumental in forming novel molecular complexes with distinct structural and electronic properties. These complexes, such as the Rh(II) and Rh(I) two-legged piano-stool complexes, exhibit unique reactivity and potential applications in catalysis and as building blocks in organometallic chemistry. Their structural diversity and reactivity patterns provide insights into the electronic properties of coordination compounds (Dixon et al., 2003).

Electrochemical Applications

Substituted benzenes, similar to 1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene, have been explored for their electrochemical properties, particularly in the context of lithium-ion batteries. These compounds serve as redox shuttles for overcharge protection, highlighting their potential in enhancing the safety and longevity of battery systems. Understanding the degradation pathways of these molecules at high potentials is crucial for developing more stable and efficient battery materials (Chen & Amine, 2007).

Organic Synthesis and Kinetic Studies

The synthesis of organic compounds, such as nitro aromatic ethers, has been facilitated by derivatives of 1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene. Using ultrasonic-assisted phase-transfer catalysis, researchers have been able to enhance the reaction rates and yields, providing a more efficient pathway for producing these valuable chemical intermediates. These methodologies are significant for pharmaceuticals, agrochemicals, and materials science (Harikumar & Rajendran, 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3/i5D,6D,7D,8D/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYZDBDROVLTJU-QBYFNKCPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])O[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)

![(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B582215.png)

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)